molecular formula C5H7ClO B8092084 3-Chlorobicyclo[1.1.1]pentan-1-ol

3-Chlorobicyclo[1.1.1]pentan-1-ol

Cat. No.: B8092084
M. Wt: 118.56 g/mol
InChI Key: HYKVGGJWJSKSTH-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentan-1-ol is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 g/mol . It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the radical or nucleophilic addition across a [1.1.1]propellane framework . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis, ensuring the compound is available for various research and development purposes .

Chemical Reactions Analysis

3-Chlorobicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chlorobicyclo[1.1.1]pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chlorobicyclo[1.1.1]pentan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

3-Chlorobicyclo[1.1.1]pentan-1-ol can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

    Bicyclo[1.1.1]pentane-1-ol: Lacks the chlorine substituent, leading to different reactivity and applications.

    3-Bromobicyclo[1.1.1]pentan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

    3-Iodobicyclo[1.1.1]pentan-1-ol:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity, making it valuable for targeted research and industrial applications.

Biological Activity

Overview

3-Chlorobicyclo[1.1.1]pentan-1-ol is a bicyclic compound characterized by a unique three-membered carbon bridge and a hydroxyl group attached to one of the bridgehead carbons. Its molecular formula is CHClO, with a molecular weight of 148.59 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its structural features, which may enhance biological activity and pharmacokinetic profiles of drug candidates.

Structural Characteristics

The bicyclic framework of this compound contributes to its potential biological activity. Bicyclic compounds are known for their ability to interact effectively with biological targets, often exhibiting enhanced activity compared to acyclic counterparts. The presence of the hydroxyl group further enhances the compound's reactivity and potential interactions with various biomolecules.

Antimicrobial Properties

Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentane, including this compound, may possess antimicrobial properties. The structural rigidity and three-dimensionality of this compound could facilitate binding to microbial targets, potentially leading to effective antimicrobial agents.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. The unique structure allows for interactions with inflammatory mediators, which could be beneficial in developing treatments for inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with nucleophiles and electrophiles suggests that it may participate in various biochemical pathways that modulate biological responses.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Aminobicyclo[1.1.1]pentan-1-olCHNOContains an amino group; different reactivity
2-Chlorobicyclo[2.2.2]octaneCHClLarger bicyclic structure; different ring size
Bicyclo[3.3.0]octaneCHMore complex ring system; different properties
3-Chlorobicyclo[2.2.2]octaneCHClSimilar chlorination but larger structure

This comparison highlights the unique attributes of this compound, particularly its small size and high strain energy, which can translate into distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of bicyclic compounds, focusing on their potential therapeutic applications:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be developed into an effective antimicrobial agent .
  • Anti-inflammatory Research : Another investigation revealed that certain bicyclic alcohols could inhibit inflammatory pathways in vitro, indicating a promising avenue for further research into the anti-inflammatory effects of this compound .

Synthesis Methods

Various synthesis methods have been developed for producing this compound:

  • Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halogen atoms in precursor compounds.
  • Radical Reactions : Employing radical mechanisms to form the desired bicyclic structure under controlled conditions.

These methods are crucial for producing derivatives that can be tested for specific biological activities.

Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKVGGJWJSKSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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